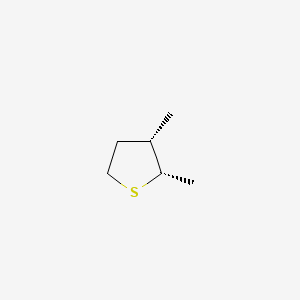
cis-2,3-Dimethylthiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2,3-Dimethylthiolane: is an organic compound with the molecular formula C6H12S . It belongs to the class of organosulfur compounds known as thiolanes, which are five-membered sulfur-containing heterocycles. The compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms in the cis configuration, meaning both methyl groups are on the same side of the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylthiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through a cycloaddition mechanism, forming the thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions: cis-2,3-Dimethylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups or hydrogen atoms in the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiolanes depending on the reagents used.
科学研究应用
cis-2,3-Dimethylthiolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of cis-2,3-Dimethylthiolane involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form bonds with metal ions or other electrophilic species, influencing biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and form stable complexes with target molecules.
相似化合物的比较
cis-2,3-Dimethylthiirane: A three-membered sulfur-containing ring with similar chemical properties.
cis-2,3-Dimethylthiane: A six-membered sulfur-containing ring with different reactivity.
Uniqueness: cis-2,3-Dimethylthiolane is unique due to its five-membered ring structure, which imparts specific chemical and physical properties. Its cis configuration also influences its reactivity and interactions with other molecules, making it distinct from its trans isomer and other related compounds.
属性
CAS 编号 |
5161-77-3 |
|---|---|
分子式 |
C6H12S |
分子量 |
116.23 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-7-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
PQAQKWCWCGKBDS-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1CCS[C@H]1C |
规范 SMILES |
CC1CCSC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




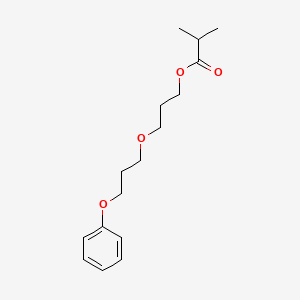

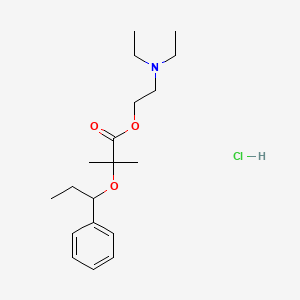
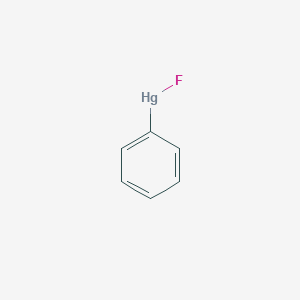
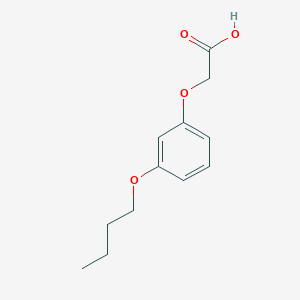
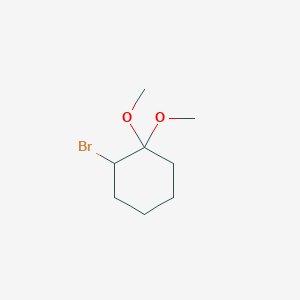

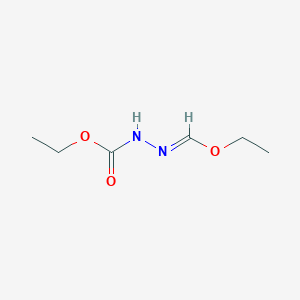
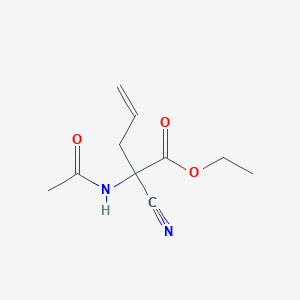

![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
